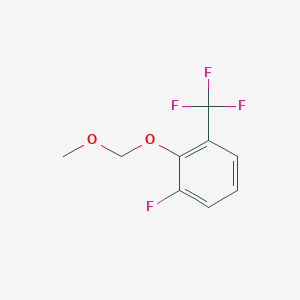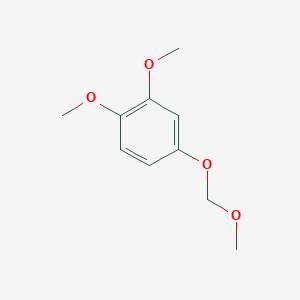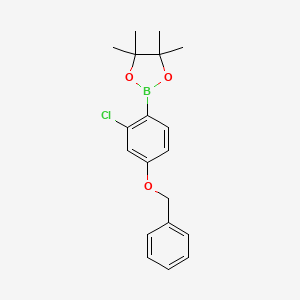
Potassium 2,5-dibromo-pyridine-3-trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2,5-dibromo-pyridine-3-trifluoroborate is a chemical compound with the molecular formula C(_5)H(_2)BBr(_2)F(_3)KN. It is a member of the organotrifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of bromine atoms at the 2 and 5 positions of the pyridine ring and a trifluoroborate group at the 3 position, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Potassium 2,5-dibromo-pyridine-3-trifluoroborate can be synthesized through a multi-step process involving the bromination of pyridine derivatives followed by the introduction of the trifluoroborate group. A typical synthetic route involves:
Bromination: Starting with pyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the desired positions.
Trifluoroborate Formation: The dibromopyridine intermediate is then reacted with potassium trifluoroborate under conditions that facilitate the formation of the trifluoroborate group. This step often requires the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: Potassium 2,5-dibromo-pyridine-3-trifluoroborate is primarily used in:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is a valuable reagent in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Solvents: Solvents like THF, dimethylformamide (DMF), or toluene are typically used to dissolve the reactants and maintain the reaction environment.
Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the coupling partner.
科学研究应用
Chemistry: Potassium 2,5-dibromo-pyridine-3-trifluoroborate is extensively used in organic synthesis for the construction of complex molecules. Its stability and reactivity make it an ideal reagent for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable bonds with various functional groups allows for the creation of diverse molecular scaffolds.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in facilitating efficient and selective reactions makes it valuable in manufacturing processes.
作用机制
The mechanism by which potassium 2,5-dibromo-pyridine-3-trifluoroborate exerts its effects in chemical reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers to the palladium center, replacing the halide.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.
These steps are facilitated by the electronic properties of the trifluoroborate group, which stabilizes the intermediate complexes and promotes efficient bond formation.
相似化合物的比较
- Potassium 2-bromo-5-chloro-pyridine-3-trifluoroborate
- Potassium 2,5-dichloro-pyridine-3-trifluoroborate
- Potassium 2,5-difluoro-pyridine-3-trifluoroborate
Uniqueness: Potassium 2,5-dibromo-pyridine-3-trifluoroborate is unique due to the presence of two bromine atoms, which provide distinct reactivity compared to other halogenated pyridine trifluoroborates. This allows for selective functionalization and the formation of diverse products in synthetic applications.
属性
IUPAC Name |
potassium;(2,5-dibromopyridin-3-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BBr2F3N.K/c7-3-1-4(6(9,10)11)5(8)12-2-3;/h1-2H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYWDBAWOMSDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1Br)Br)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BBr2F3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














